molecular formula C10H11N5O3S3 B2402525 Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1226455-62-4

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2402525
CAS No.: 1226455-62-4
M. Wt: 345.41
InChI Key: GYLHTKHKJALVGI-UHFFFAOYSA-N
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Description

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that features prominently in various scientific and industrial applications. With its unique structure containing both thiadiazole rings and a propanoate moiety, it offers a broad spectrum of chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves a multi-step synthetic process. The starting materials are often 4-methyl-1,2,3-thiadiazole and 1,3,4-thiadiazole, which are then functionalized with a propanoate group through a series of nucleophilic substitution reactions. Key reagents include carboxylic acids, amines, and sulfur-containing compounds, with conditions involving controlled temperatures and pH levels to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial synthesis scales up these laboratory methods, optimizing for efficiency and yield. This may involve batch or continuous flow reactors to manage the exothermic reactions safely. Catalysts and solvents are chosen to maximize product purity and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized, typically using reagents like hydrogen peroxide or other oxidizing agents.

  • Reduction: Reducing agents such as lithium aluminum hydride are used to reduce certain functional groups within the molecule.

  • Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the thiadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogens, alkylating agents.

Major Products Formed: The main products formed depend on the specific reactions. Oxidation can yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions typically introduce new functional groups onto the thiadiazole rings.

Scientific Research Applications

Chemistry: This compound is a valuable intermediate in organic synthesis, particularly for developing heterocyclic compounds and sulfur-containing molecules.

Biology: In biological research, it’s used for the synthesis of potential bioactive molecules, including enzyme inhibitors and receptor antagonists.

Medicine: Its derivatives are explored for therapeutic applications, especially in designing new drugs with antimicrobial and anti-inflammatory properties.

Industry: Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is utilized in manufacturing specialized materials and agrochemicals.

Mechanism of Action

The compound operates by interacting with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can disrupt normal biological processes, thereby inhibiting or modifying cellular functions. The presence of thiadiazole rings is critical for binding to target sites, altering their activity, and triggering desired biochemical pathways.

Comparison with Similar Compounds

When compared to other thiadiazole derivatives, Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its unique propanoate group, which enhances its reactivity and specificity. Similar compounds include:

  • 4-methyl-1,2,3-thiadiazole

  • 1,3,4-thiadiazole derivatives

  • Sulfur-containing heterocycles

Each of these shares some structural features but differs in their chemical behavior and application scope, making this compound uniquely suited for particular scientific and industrial applications.

So, there you have it—a comprehensive look into the world of this fascinating compound. What else can we dive into today?

Properties

IUPAC Name

methyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S3/c1-4-6(21-15-12-4)7(16)11-9-13-14-10(20-9)19-5(2)8(17)18-3/h5H,1-3H3,(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLHTKHKJALVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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